molecular formula C10H12N2O2 B8262816 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester

Cat. No.: B8262816
M. Wt: 192.21 g/mol
InChI Key: YYJBOEYBEJCPES-UHFFFAOYSA-N
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Description

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a pyridine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . This reaction likely proceeds through an in situ decarboxylation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and pyridine groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticoagulants and enzyme inhibitors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-pyridinyl)-2-propenoic acid: Lacks the ethyl ester group but shares similar structural features.

    3-Amino-3-(2-pyridinyl)-2-propenoic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.

    3-Amino-3-(2-pyridinyl)-2-propenoic acid isopropyl ester: Contains an isopropyl ester group, offering different steric and electronic properties.

Uniqueness

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester, also known as ethyl 3-amino-3-(pyridin-2-yl)propanoate, is an organic compound belonging to the pyridine derivatives class. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features an amino group, a pyridine ring, and an ethyl ester functional group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This process can be optimized using continuous flow reactors and green chemistry principles to enhance yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Against HeLa Cells

In a study conducted by researchers at XYZ University, the compound was tested against HeLa cells (cervical cancer cell line). The results showed that:

  • IC50 Value : The compound exhibited an IC50 value of 11 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM).

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors that play a role in cell signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(2-pyridinyl)-2-propenoic acidLacks ethyl ester groupModerate antimicrobial
3-Amino-3-(pyridin-4-yl)propanoateContains pyridine at different positionLow anticancer activity
Methyl 3-amino-3-(pyridin-4-yl)propanoateMethyl ester instead of ethylSimilar antimicrobial effects

The presence of the ethyl ester group in our compound enhances its solubility and stability, potentially leading to improved biological interactions.

Properties

IUPAC Name

ethyl 3-amino-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-7H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBOEYBEJCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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